molecular formula C21H23N3O2S B303584 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303584
M. Wt: 381.5 g/mol
InChI Key: MPZCYDCUUJJHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of various neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential to modulate various neurotransmitters in the central nervous system. This makes it a promising compound for studying various neurological disorders. However, one of the limitations of using this compound is its lack of specificity, which may make it difficult to study specific pathways or receptors.

Future Directions

There are several future directions for research on 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One potential direction is to study the compound's potential applications in cancer research. Another potential direction is to study the compound's potential as a treatment for various neurological disorders, such as Parkinson's disease and depression.
Conclusion:
In conclusion, 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising compound for scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. Further research is needed to fully understand the compound's mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-methoxyphenylacetic acid with 2-aminothiophenol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with cyclooctanone in the presence of sodium ethoxide to yield the final product.

Scientific Research Applications

3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to the central nervous system, cardiovascular system, and cancer research.

properties

Product Name

3-amino-N-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-26-15-10-8-14(9-11-15)23-20(25)19-18(22)16-12-13-6-4-2-3-5-7-17(13)24-21(16)27-19/h8-12H,2-7,22H2,1H3,(H,23,25)

InChI Key

MPZCYDCUUJJHOQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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